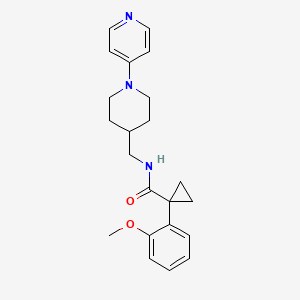![molecular formula C15H13N7OS B2466156 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034324-55-3](/img/structure/B2466156.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound. It contains a triazolopyrimidine core, which is a subtype of bioisosteric purine analogs . These types of compounds are known to possess potential anti-tumor activities .
Synthesis Analysis
The synthesis of similar compounds has been reported through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers has been performed for the synthesis of alicyclic derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The crystal structure of a similar compound in complex with human phosphodiesterase 2A has been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Applications De Recherche Scientifique
- Une activité inhibitrice enzymatique contre CDK2/cycline A2 a également été observée pour les composés anti-prolifératifs les plus puissants .
- L'échafaudage de pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine a contribué au développement de médicaments approuvés par la FDA comme le phosphate de sitagliptine, un inhibiteur de DPP-4 utilisé dans la gestion du diabète de type 2 .
- Les dérivés de N-acyltriazolopipérazine, qui partagent des similitudes structurales avec notre composé, se sont révélés prometteurs comme antagonistes du récepteur de la neurokinine-3. Ces composés pourraient avoir un potentiel thérapeutique pour les troubles hormonaux sexuels .
- Une molécule hybride contenant un échafaudage de 2-aminopyrimidine/triazolopipérazine a démontré de puissants effets antitumoraux. Cela met en évidence la polyvalence de ces hétérocycles dans la recherche sur le cancer .
- Les chercheurs ont exploré l'utilisation de pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines comme sondes fluorescentes et comme unités structurales dans les polymères. Ces applications vont au-delà de la chimie médicinale et offrent des possibilités excitantes pour l'imagerie et la science des matériaux .
- Le même échafaudage a été utilisé pour développer des ligands fonctionnalisés ciblant les récepteurs de l'adénosine. Ces ligands peuvent trouver des applications dans la découverte de médicaments et l'imagerie moléculaire .
Thérapie du cancer et inhibition de CDK2
Diabète et inhibition de DPP-4
Modulation du récepteur de la neurokinine
Effets antitumoraux
Sondes fluorescentes et polymères
Ligands du récepteur de l'adénosine
En résumé, les applications diverses du composé couvrent la thérapie du cancer, la gestion du diabète, la modulation du récepteur de la neurokinine, les effets antitumoraux, les sondes fluorescentes et le développement de ligands. Sa structure unique en fait un candidat intéressant pour des investigations plus approfondies dans diverses disciplines scientifiques. 🌟 .
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . The compound’s structure, featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, allows it to effectively inhibit CDK2 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to a significant alteration . Specifically, it prevents the transition from the G1 phase to the S phase, thereby halting cell proliferation . This can lead to apoptosis induction within cells, particularly in cancer cells .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound has shown potent dual activity against examined cell lines and CDK2 . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . The compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .
Orientations Futures
The future directions in the research of such compounds could involve further exploration of their anti-tumor activities and mechanisms of action. The design and improvement of the binding properties of this series could be achieved using X-ray crystal structures in conjunction with careful analysis of electronic and structural requirements . Additionally, the development of more potent analogs of such structures could be a promising direction .
Propriétés
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7OS/c23-14(11-3-4-12-13(6-11)21-24-20-12)16-5-1-2-10-7-17-15-18-9-19-22(15)8-10/h3-4,6-9H,1-2,5H2,(H,16,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHFSWSMTRHYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-4-chlorophenol](/img/structure/B2466073.png)
![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2466074.png)
![N'-[(1E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene]-4-[(4-methylphenyl)methoxy]benzohydrazide](/img/structure/B2466075.png)
![N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2466077.png)
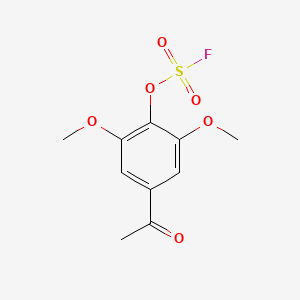
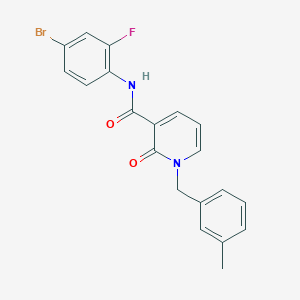
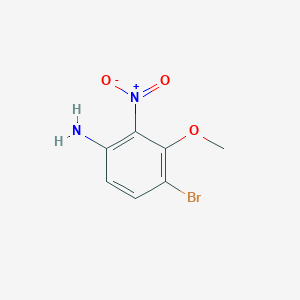
![2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone oxime](/img/structure/B2466086.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2466087.png)
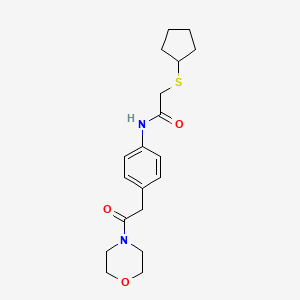
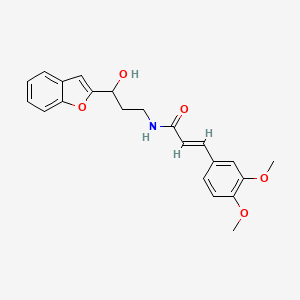
![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2466091.png)
![Ethyl 4-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B2466093.png)
